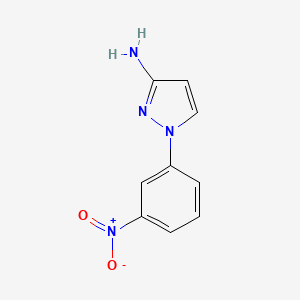

1-(3-Nitrophenyl)-1H-pyrazol-3-amine

Description

Properties

CAS No. |

127530-36-3 |

|---|---|

Molecular Formula |

C9H8N4O2 |

Molecular Weight |

204.19 g/mol |

IUPAC Name |

1-(3-nitrophenyl)pyrazol-3-amine |

InChI |

InChI=1S/C9H8N4O2/c10-9-4-5-12(11-9)7-2-1-3-8(6-7)13(14)15/h1-6H,(H2,10,11) |

InChI Key |

OYEGYZKYEVYAFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of 3-Nitrophenylhydrazine with β-Ketoesters or β-Ketoamides

Step 1: Formation of 3-Nitrophenylhydrazine

The starting material, 3-nitrobenzaldehyde, is reacted with hydrazine hydrate to yield 3-nitrophenylhydrazine. This intermediate features the nitrophenyl group attached to the hydrazine moiety.

Step 2: Cyclization with β-Ketoesters

3-Nitrophenylhydrazine undergoes condensation with β-ketoesters such as ethyl acetoacetate under acidic conditions (e.g., reflux in ethanol with catalytic acid) to form the pyrazole ring. This cyclization yields 1-(3-nitrophenyl)-1H-pyrazol-3-amine derivatives after tautomerization and amine formation at the 3-position of the pyrazole ring.

-

Typical reaction conditions involve refluxing the mixture in ethanol or other suitable solvents for several hours (commonly 4–8 hours), with acid catalysts such as acetic acid or hydrochloric acid to promote cyclization.

-

The crude product is purified by recrystallization or column chromatography to isolate the desired pyrazol-3-amine compound with high purity.

Sonication-Assisted Cyclization Method

A novel and efficient method employs sonication to facilitate the cyclization step, enhancing reaction rates and yields.

In this approach, the β-ketoester or related precursor is reacted with hydrazine hydrate in the presence of acetic acid under ultrasonic irradiation for 1–2 hours.

Sonication improves mixing and energy transfer, reducing reaction time compared to conventional reflux methods.

This method has been reported for various substituted pyrazoles and is applicable to nitrophenyl-substituted derivatives.

Industrial Scale Synthesis

Industrial processes typically scale up the above synthetic routes, employing continuous flow reactors to control reaction parameters precisely.

Optimized conditions such as temperature control (~120°C for cyclization), solvent selection, and catalyst loading improve yields and purity.

Advanced purification techniques including recrystallization and chromatographic methods are used to isolate the final compound.

Continuous flow methods also allow for safer handling of hydrazine and nitroaromatic intermediates.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 3-Nitrobenzaldehyde + Hydrazine Hydrate | Reflux in ethanol, acidic catalyst, 4–6 h | 3-Nitrophenylhydrazine |

| 2 | 3-Nitrophenylhydrazine + Ethyl Acetoacetate | Reflux in ethanol, acid catalyst, 4–8 h or sonication 1–2 h | 1-(3-Nitrophenyl)-1H-pyrazol-3-amine |

Chemical Reaction Analysis

-

The nitro group in the 3-nitrophenyl moiety is chemically reactive and can be reduced to an amine or oxidized further under specific conditions, which must be controlled during synthesis to maintain the nitro functionality.

-

The amino group on the pyrazole ring allows for further functionalization via nucleophilic substitution, enabling the synthesis of derivatives.

Research Findings and Optimization

-

Studies indicate that the sonication method can improve yields by up to 15–20% compared to conventional reflux methods due to enhanced reaction kinetics.

-

Sonication reduces reaction times from several hours to under two hours, improving throughput.

-

Polar protic solvents like ethanol are preferred for both steps due to solubility and reaction facilitation.

-

Acid catalysts such as acetic acid or sulfuric acid are essential for promoting cyclization and improving yield.

Data Table: Comparative Analysis of Preparation Methods

| Parameter | Conventional Reflux Method | Sonication-Assisted Method | Industrial Continuous Flow Method |

|---|---|---|---|

| Reaction Time | 4–8 hours | 1–2 hours | 1–3 hours (controlled) |

| Yield (%) | 60–75 | 75–90 | 80–95 |

| Purity (%) | ~95 | ~98 | >98 |

| Energy Consumption | High (long heating) | Moderate (ultrasound energy) | Optimized (flow reactor control) |

| Scalability | Limited | Moderate | High |

| Safety Considerations | Handling hydrazine and nitro compounds | Same, but reduced exposure time | Enhanced via flow reactor containment |

Spectroscopic Confirmation

-

Characteristic signals include aromatic protons of the 3-nitrophenyl group (7.2–8.5 ppm) and pyrazole ring protons. The amino group appears as a singlet or broad peak around 4–5 ppm.

-

Strong absorption bands for the nitro group (~1520 cm⁻¹ and 1340 cm⁻¹) and NH₂ stretching (~3300 cm⁻¹) confirm functional groups.

-

Molecular ion peak consistent with molecular weight (~189 g/mol for 1-(3-nitrophenyl)-1H-pyrazol-3-amine) and fragmentation patterns support structure.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

Cyclization: Acidic or basic conditions, depending on the specific reaction pathway.

Major Products Formed

Reduction: 1-(3-Aminophenyl)-1H-pyrazol-3-amine.

Substitution: Various nitro or halogen-substituted derivatives.

Cyclization: Fused heterocyclic compounds with potential biological activities.

Scientific Research Applications

1-(3-Nitrophenyl)-1H-pyrazol-3-amine has been explored for its applications in:

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Used in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pyrazole ring can interact with various biological pathways, contributing to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazol-3-amine Derivatives

The following table summarizes key structural and functional differences between 1-(3-Nitrophenyl)-1H-pyrazol-3-amine and analogous compounds:

Key Observations:

- Substituent Effects : The nitro group in the target compound enhances electrophilicity compared to chloro or alkyl substituents, making it reactive in coupling or reduction reactions .

- Positional Isomerism: 3-Nitrophenyl vs.

- Bulk and Lipophilicity : Adamantyl and tert-butyl substituents () increase steric bulk and lipophilicity, which may improve pharmacokinetic properties .

Physicochemical and Spectroscopic Properties

- IR/NMR Data : The nitro group in the target compound shows characteristic IR peaks near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Comparatively, the trifluoromethyl group in ’s compound exhibits strong C-F stretches near 1100–1200 cm⁻¹ .

- Solubility : Nitro-substituted derivatives (e.g., target compound) are less water-soluble than tert-butyl or adamantyl analogs due to reduced polarity .

Biological Activity

1-(3-Nitrophenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H14N4O2

- Molecular Weight : 298.31 g/mol

- CAS Number : 2764842

The compound features a pyrazole ring substituted with a 3-nitrophenyl group, contributing to its unique chemical properties and potential biological interactions.

The biological activity of 1-(3-nitrophenyl)-1H-pyrazol-3-amine is primarily attributed to its ability to interact with various molecular targets, leading to modulation of enzymatic and receptor activities. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as cell proliferation, which is particularly relevant in cancer therapy.

- Targeting Cancer Pathways : Research indicates that pyrazole derivatives can inhibit growth in several cancer types, including breast and liver cancers, by targeting pathways like topoisomerase II and EGFR .

Biological Activity Overview

1-(3-Nitrophenyl)-1H-pyrazol-3-amine exhibits a range of biological activities, summarized in the following table:

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits growth in various cancer cell lines (e.g., MDA-MB-231 for breast cancer) |

| Anti-inflammatory | Demonstrates significant inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |

| Antimicrobial | Exhibits activity against certain bacterial strains |

| Neuroprotective | Shows potential in protecting neuronal cells from oxidative stress |

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 1-(3-nitrophenyl)-1H-pyrazol-3-amine in various applications:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Neuroprotective Studies :

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-Nitrophenyl)-1H-pyrazol-3-amine?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example:

- Hydrazine-mediated cyclization : Reacting 3-(3-nitrophenyl)-2-(aminomethylene)propanenitrile derivatives with hydrazinium salts in short-chain alcohols (e.g., methanol or ethanol) under reflux conditions. This method is effective for introducing the pyrazole core .

- Catalytic hydrogenation : Reduction of nitro precursors (e.g., 1-(5-fluoropyridin-3-yl)-3-methyl-4-nitro-1H-pyrazole) using 10% palladium on carbon (Pd/C) under hydrogen (40 psi) in ethanol/ethyl acetate. Yields up to 73.8% have been reported .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR provide detailed insights into proton environments and carbon frameworks. For example, aromatic protons near the nitro group typically resonate at δ 8.2–8.9 ppm, while pyrazole NH appears as a broad singlet around δ 5.5–6.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular weight (e.g., [M+H]+ at m/z 215.1 for a related pyrazole derivative) .

- Single-crystal X-ray diffraction : Resolves bond angles and spatial arrangements. Software like SHELX or ORTEP-3 is used for refinement and visualization .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of 1-(3-Nitrophenyl)-1H-pyrazol-3-amine?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution using software like Gaussian or ORCA. Basis sets (e.g., B3LYP/6-31G*) model electron correlation, while solvent effects are incorporated via PCM or SMD .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. Tools like GROMACS or AMBER parameterize force fields for nitroaromatic systems .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Optimized Catalysis : Replace traditional Pd/C with copper(I) bromide and cesium carbonate in DMSO to enhance coupling efficiency for aryl substitutions. This reduces side reactions in nitro-group retention .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of nitroaromatic intermediates. Ethanol/water mixtures (7:3) can stabilize intermediates during cyclization .

Q. How are sulfonyl chloride derivatives of this compound synthesized for pharmacological studies?

- Methodological Answer :

- Chlorosulfonation : React the amine with chlorosulfonic acid in anhydrous dichloromethane under nitrogen. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate). Isolate the sulfonyl chloride derivative (e.g., 1-(trifluoromethyl)-1H-pyrazole-3-sulfonyl chloride) with 43% yield after purification .

Q. What crystallographic approaches validate polymorphism in pyrazole derivatives?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for structure solution from X-ray data. Anisotropic displacement parameters refine thermal motion, while hydrogen bonding networks are mapped using Olex2 .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess crystal packing and nitro-group orientation. Compare with Cambridge Structural Database entries to identify polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.